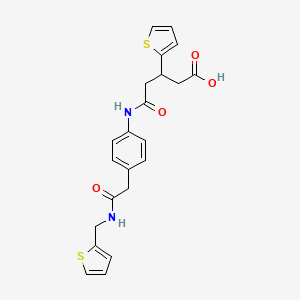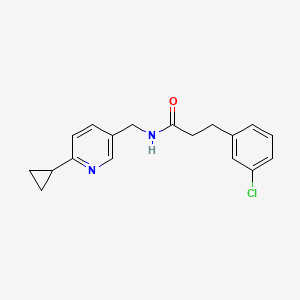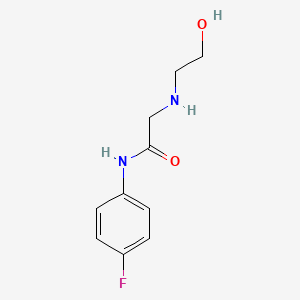
4-(4-Ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Ethoxybenzoyl chloride” is a chemical compound used in synthesis studies . Its molecular formula is C9H9ClO2 .
Molecular Structure Analysis
The molecular structure of “4-Ethoxybenzoyl chloride” can be represented as C2H5OC6H4COCl .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one” are not available, “4-Ethoxybenzoyl chloride” is known to be used in chemical synthesis .
Physical And Chemical Properties Analysis
“4-Ethoxybenzoyl chloride” is a solid with a refractive index of 1.567 . It has a boiling point of 142-145 °C/20 mmHg .
科学的研究の応用
Antineoplastic Agent Development
The synthesis and biological activity exploration of quinone derivatives, including structures related to 4-(4-Ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one, have shown promising results in the development of new classes of antineoplastic agents. These compounds demonstrate interesting inhibitory activities in various cytotoxic test systems, suggesting their potential in cancer therapy research (Chang et al., 1999).
Antioxidant and Antimicrobial Applications
Ethoxyquin, a molecule with structural similarities to 4-(4-Ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one, is extensively used as an antioxidant in animal feed to protect against lipid peroxidation. Research on ethoxyquin has highlighted its safety, despite some observed harmful effects, and its potential crossover into human food products via animal feeds. This underscores the importance of antioxidants like ethoxyquin in food safety and preservation, indicating a potential research area for similar compounds (Blaszczyk et al., 2013).
Fluorescent Probes for Biochemical Studies
Quinoline derivatives, including those structurally related to 4-(4-Ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one, are recognized for their efficient fluorescence. These compounds are utilized in biochemistry and medicine for studying various biological systems, including DNA. The ongoing search for new compounds that are more sensitive and selective for such applications highlights the relevance of exploring similar quinoline derivatives for potential use in fluorescent probes (Aleksanyan & Hambardzumyan, 2013).
Tubulin-Binding Tumor-Vascular Disrupting Agents
Research has identified a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) based on the 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold, which is structurally related to 4-(4-Ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one. These compounds exhibit promising anticancer activities, including inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature. This discovery opens new avenues for anticancer drug development, emphasizing the importance of such compounds in targeting established blood vessels in tumors (Cui et al., 2017).
Safety and Hazards
特性
IUPAC Name |
4-(4-ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMXOSKQPQNVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)
![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)
![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/no-structure.png)
![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)
![4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2430147.png)
![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)

![2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2430151.png)
